![molecular formula C20H16FN5O2S B2786349 benzyl 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate CAS No. 863459-02-3](/img/structure/B2786349.png)

benzyl 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

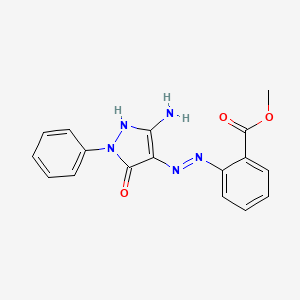

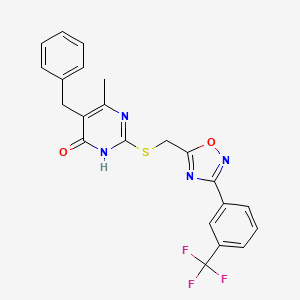

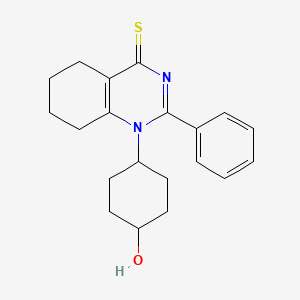

Triazolo[4,5-d]pyrimidine derivatives have been studied for their diverse biological potential . They are considered as bioisosteres with purines and many of these derivatives have shown promising anticancer activity . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Synthesis Analysis

Derivatives of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone and its cycloalkane and cycloalkene condensed analogues have been conveniently synthesized through a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis .Molecular Structure Analysis

The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The reaction was also performed using enantiomeric starting materials leading to enantiomeric quinazolinotriazolobenzodiazepine with an ee of 95% .Chemical Reactions Analysis

The synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone, a new heterocyclic system, was achieved in a good yield using a retro Diels–Alder (RDA) procedure .Aplicaciones Científicas De Investigación

- Anticonvulsant Properties : The 1,2,3-triazole scaffold has been investigated for its anticonvulsant activity. Compounds containing this motif, such as benzyl 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate, may exhibit potential antiepileptic effects .

- Antibacterial Activity : Researchers have explored the antibacterial properties of related 1,2,3-triazole-fused compounds. These derivatives could serve as leads for developing new antibiotics .

- The incorporation of 1,2,3-triazole moieties into polymers can enhance their properties, such as thermal stability and mechanical strength. Researchers have explored the use of these triazole-containing compounds in polymer design and materials science .

- 1,2,3-Triazoles are employed in bioconjugation reactions, allowing the attachment of biomolecules (e.g., proteins, peptides, or nucleic acids) to other entities. Benzyl 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate could find applications in bioorthogonal chemistry and drug delivery systems .

- Researchers have explored the use of 1,2,3-triazole derivatives as fluorescent probes. These compounds can selectively label specific cellular components, aiding in imaging studies .

- The 1,2,3-triazole motif participates in supramolecular interactions, leading to the formation of host-guest complexes. Benzyl 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate may contribute to the development of novel supramolecular assemblies .

Drug Discovery and Medicinal Chemistry

Polymer Chemistry and Materials Science

Bioconjugation and Chemical Biology

Fluorescent Imaging

Supramolecular Chemistry

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that compounds with similar structures, such as [1,2,3]triazolo[4,5-d]pyrimidines, have been found to inhibit certain enzymes . This suggests that this compound might exert its effects by inhibiting key enzymes in cellular processes.

Direcciones Futuras

The development and synthesis of architecturally diverse and complex molecules in an efficient, environmentally benign, and atom-economic fashion have become extremely important in the last several decades . Therefore, the development of a reaction sequence, that assembles several components or transformations engaging several reactive centers, is ideal for preparing complex structures . This could be a potential future direction for the study of “benzyl 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate” and similar compounds.

Propiedades

IUPAC Name |

benzyl 2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN5O2S/c21-16-9-5-4-8-15(16)10-26-19-18(24-25-26)20(23-13-22-19)29-12-17(27)28-11-14-6-2-1-3-7-14/h1-9,13H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITSPKXZHGXISU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Methoxypyridin-2-yl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2786267.png)

![1-(2,3-Dimethylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2786268.png)

![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2786270.png)

![Methyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4,5-dimethoxybenzoate](/img/structure/B2786273.png)

![benzo[d]thiazol-6-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2786276.png)

![4-[(1,2-benzoxazol-3-yl)methanesulfonamido]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B2786281.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide](/img/structure/B2786286.png)

![Thieno[2,3-c]pyridine-4-sulfonyl chloride](/img/structure/B2786287.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2786288.png)